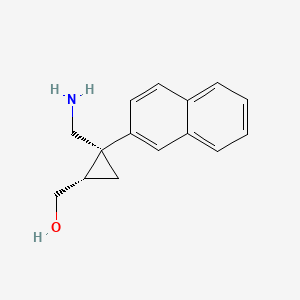
(1S,2R)-2-(Aminomethyl)-2-(2-naphthyl)cyclopropanemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(Aminomethyl)-2-(2-naphthyl)cyclopropanemethanol is a chiral cyclopropane derivative with a naphthyl group and an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Aminomethyl)-2-(2-naphthyl)cyclopropanemethanol typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Naphthyl Group: This step may involve Friedel-Crafts alkylation or other aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary, but typical reagents include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction could produce various cyclopropane derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: Its unique structure may make it useful as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Its structural properties may make it useful in the development of new materials with specific properties.
作用機序
The mechanism by which (1S,2R)-2-(Aminomethyl)-2-(2-naphthyl)cyclopropanemethanol exerts its effects would depend on its specific applications. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents.
Naphthyl Compounds: Compounds containing the naphthyl group but with different functional groups.
Uniqueness
The combination of the cyclopropane ring, naphthyl group, and aminomethyl group gives (1S,2R)-2-(Aminomethyl)-2-(2-naphthyl)cyclopropanemethanol unique structural and chemical properties that may not be found in other similar compounds.
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
[(1S,2R)-2-(aminomethyl)-2-naphthalen-2-ylcyclopropyl]methanol |
InChI |
InChI=1S/C15H17NO/c16-10-15(8-14(15)9-17)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,14,17H,8-10,16H2/t14-,15+/m1/s1 |
InChIキー |
RXTUJAQRYPCRNP-CABCVRRESA-N |
異性体SMILES |
C1[C@@H]([C@@]1(CN)C2=CC3=CC=CC=C3C=C2)CO |
正規SMILES |
C1C(C1(CN)C2=CC3=CC=CC=C3C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5S,7R)-3-amino-1-adamantyl]acetic acid](/img/structure/B13918130.png)
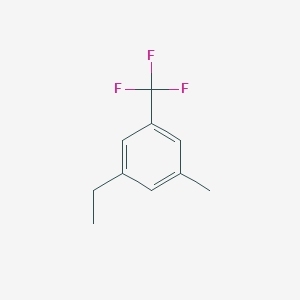

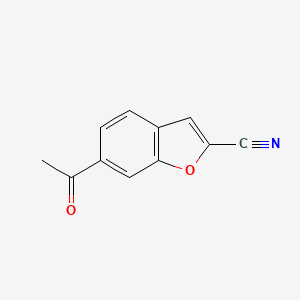
![4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one](/img/structure/B13918144.png)
![2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B13918146.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester](/img/structure/B13918151.png)
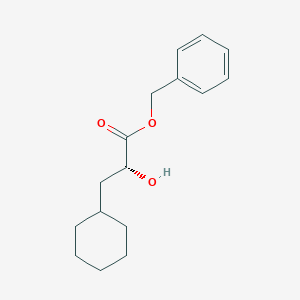
![3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13918160.png)

![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
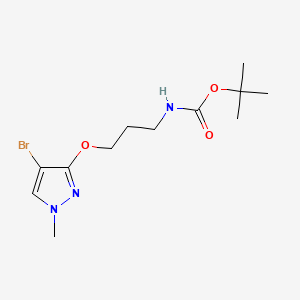
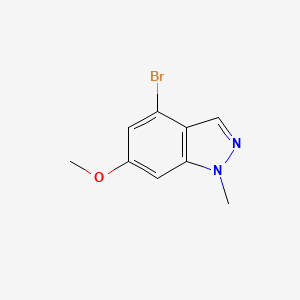
![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
